5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde involves nucleophilic substitution reactions. These reactions are pivotal in producing derivatives that exhibit higher antioxidant capacity compared to other compounds within the same class. Notably, one derivative demonstrated almost the same total antioxidant capacity compared to the universal trolox standard in a phosphomolybdenum assay, indicating its potent antioxidant properties (Konuş et al., 2019).
Molecular Structure Analysis
Molecular structure and conformation are crucial in determining the chemical reactivity and biological activity of compounds. Spectral and computational analyses, including Fourier-transform infrared spectroscopy (FT-IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, have been used to characterize the molecular structure of benzaldehyde derivatives. These studies provide insights into the favored conformations and the electronic properties of the molecules, which are essential for understanding their reactivity and potential applications (Balachander & Manimekalai, 2017).
Scientific Research Applications
Application 1: Antioxidant, Antimicrobial, and Anticancer Properties
- Summary of Application: This compound has been synthesized and evaluated for its antioxidant, antimicrobial, and anticancer properties .
- Methods of Application: The compound was synthesized via nucleophilic substitution reactions . The antioxidant capacity was evaluated using four different antioxidant activity methods . The antimicrobial activity was tested using the Broth microdilution method and agar disc diffusion tests .
- Results or Outcomes: The compound showed higher antioxidant capacity in all the four different antioxidant activity methods used . It also exhibited good antibacterial activity towards the bacteria Bacillus subtilis . The compound showed significant cytotoxic activity against the breast adenocarcinoma cell line MCF-7 .
Application 2: Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Summary of Application: A method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives .
- Methods of Application: Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
- Results or Outcomes: The compounds were synthesized in good yields (53–85%) . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .
Application 3: Synthesis in Aqueous Micellar Media
- Summary of Application: A method has been developed for the synthesis of 2-(prop-2-ynyloxy)benzaldehyde using salicyl aldehyde and propargyl bromide in aqueous micellar media .
- Methods of Application: The targeted product ether, which is completely immiscible in water, was produced in water in combination with interface active surfactants . Micelles function as a pseudocellular organic environment to isolate species from the main solvent and favor compartmentalization of reagents .
- Results or Outcomes: It was observed that salicylaldehyde and propargyl bromide interacted best in CTAB media and the yield of the formed product was 96% .
Application 4: Anticancer Activity
- Summary of Application: The compound has been evaluated for its anticancer activity .
- Methods of Application: Molecular docking studies were performed against lung cancer target i.e., extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and cervical cancer target i.e., fibroblast growth factor receptor 2 (FGFR2) .
- Results or Outcomes: The results of these studies are not provided in the source .
Application 5: Synthesis of Green Chemicals
- Summary of Application: Advances in science and technology are promoting eco-friendly synthesis routes, green chemicals, and non-hazardous solvents . A suitable method for the synthesis of 2-(prop-2-ynyloxy)benzaldehyde was developed using three different aqueous micellar media .
- Methods of Application: The targeted product ether, which is completely immiscible in water, was produced in water in combination with interface active surfactants . Micelles function as a pseudocellular organic environment to isolate species from the main solvent and favor compartmentalization of reagents .
- Results or Outcomes: In the experiments, it was observed that salicylaldehyde and propargyl bromide interacted best in CTAB media and the yield of the formed product was 96% .
Application 6: Anticancer Activity Against Lung and Cervical Cancer
- Summary of Application: The compound has been evaluated for its anticancer activity .
- Methods of Application: Molecular docking studies were performed against lung cancer target i.e., extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and cervical cancer target i.e., fibroblast growth factor receptor 2 (FGFR2) .
- Results or Outcomes: The results of these studies are not provided in the source .
properties
IUPAC Name |
5-bromo-2-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDZQWZJQYKDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366635 | |
Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde | |
CAS RN |
122835-14-7 | |
Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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